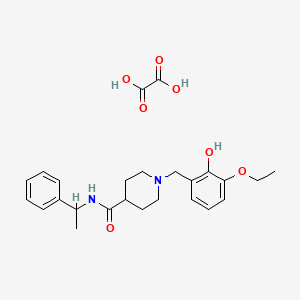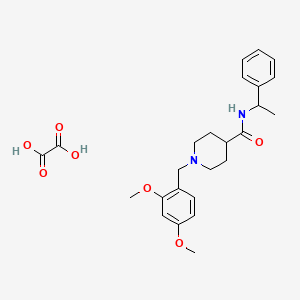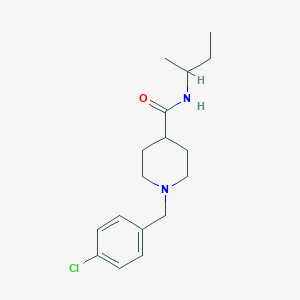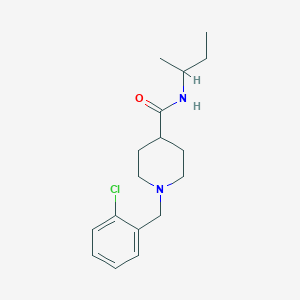![molecular formula C19H28ClN3O B3951533 1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B3951533.png)
1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine
Overview
Description
1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine, commonly known as CPP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. CPP is a piperazine derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mechanism of Action
CPP acts as a competitive antagonist of NMDA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and learning and memory processes. When glutamate binds to NMDA receptors, it causes a conformational change that allows calcium ions to enter the cell. This influx of calcium ions triggers a series of downstream signaling events that are essential for synaptic plasticity and learning and memory processes. By blocking the activity of NMDA receptors, CPP prevents the influx of calcium ions and disrupts these downstream signaling events, leading to a loss of synaptic plasticity and impaired learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist, CPP has been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. CPP has also been shown to have anxiolytic and antipsychotic effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety and psychotic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPP in lab experiments is its potency as an NMDA receptor antagonist. CPP is a highly selective and potent antagonist of NMDA receptors, which makes it an ideal tool for studying the function of these receptors. However, one of the limitations of using CPP in lab experiments is its potential for non-specific effects. CPP has been shown to have modulatory effects on other neurotransmitter systems, which may confound the interpretation of results. Additionally, CPP has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on CPP. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study the function of specific subtypes of NMDA receptors. Another area of interest is the development of CPP analogs that have improved pharmacokinetic properties, such as longer half-lives and increased selectivity. Finally, there is a need for further research on the potential therapeutic applications of CPP in the treatment of neurological and psychiatric disorders.
Scientific Research Applications
CPP has been extensively studied for its potential applications in various fields of research. One of the most significant applications of CPP is in the field of neuroscience, where it is used as a tool to study the function of N-methyl-D-aspartate (NMDA) receptors. CPP is a potent competitive antagonist of NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory processes. By blocking the activity of NMDA receptors, CPP can help researchers better understand the function of these receptors and their role in various neurological disorders.
properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c1-2-21-11-13-23(14-12-21)19(24)16-7-9-22(10-8-16)15-17-5-3-4-6-18(17)20/h3-6,16H,2,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXCFRXODOFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3951469.png)

![1-[3-(benzyloxy)benzyl]-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B3951478.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3951483.png)
![1-(2-furylmethyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B3951491.png)




![3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B3951552.png)
![3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-2-pyrazinecarbonitrile](/img/structure/B3951559.png)